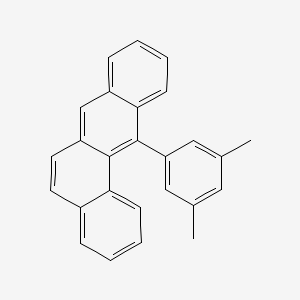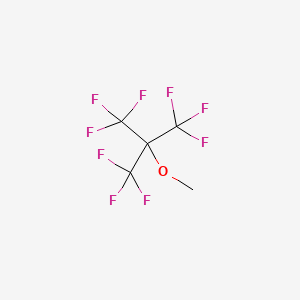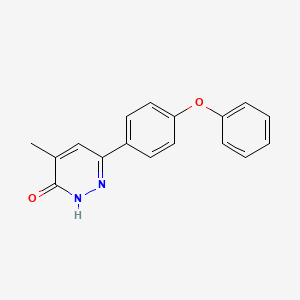
12-(3,5-Dimethylphenyl)tetraphene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-(3,5-Dimethylphenyl)tetraphene: is a polycyclic aromatic hydrocarbon that features a tetraphene core substituted with a 3,5-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-(3,5-Dimethylphenyl)tetraphene typically involves the Suzuki-Miyaura cross-coupling reaction. This method employs a palladium catalyst to facilitate the coupling of a boronic acid derivative with a halogenated tetraphene precursor. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in solvents like toluene or ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Suzuki-Miyaura coupling process. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the desired product.
化学反应分析
Types of Reactions: 12-(3,5-Dimethylphenyl)tetraphene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups at specific positions on the aromatic rings.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound by adding hydrogen atoms to the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings, altering the compound’s properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using a mixture of nitric and sulfuric acids
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or nitrated compounds.
科学研究应用
Chemistry: 12-(3,5-Dimethylphenyl)tetraphene is used in the study of polycyclic aromatic hydrocarbons and their electronic properties. Its unique structure makes it a valuable model compound for understanding the behavior of larger aromatic systems .
Biology and Medicine:
Industry: In the industrial sector, this compound and its derivatives are explored for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
作用机制
The mechanism by which 12-(3,5-Dimethylphenyl)tetraphene exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transfer and interaction with other molecules. This makes it useful in applications such as organic electronics, where it can facilitate the movement of electrons or holes within a device .
相似化合物的比较
Tetraphenylethene: Known for its aggregation-induced emission properties, making it useful in sensing and imaging applications.
Thiophene Derivatives: These compounds are widely used in medicinal chemistry and materials science due to their versatile reactivity and electronic properties.
Uniqueness: 12-(3,5-Dimethylphenyl)tetraphene stands out due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying the effects of substituents on polycyclic aromatic hydrocarbons and for developing new materials with tailored properties .
属性
CAS 编号 |
70232-68-7 |
|---|---|
分子式 |
C26H20 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
12-(3,5-dimethylphenyl)benzo[a]anthracene |
InChI |
InChI=1S/C26H20/c1-17-13-18(2)15-22(14-17)26-24-10-6-4-8-20(24)16-21-12-11-19-7-3-5-9-23(19)25(21)26/h3-16H,1-2H3 |
InChI 键 |
XRDYMQBAVIYVMH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C2=C3C(=CC4=CC=CC=C42)C=CC5=CC=CC=C53)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)

![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)


![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)

![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)
